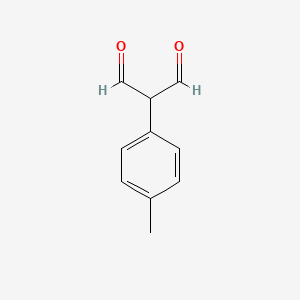

2-(4-Methylphenyl)malonaldehyde

Description

Contextualization of Aryl-Substituted Malonaldehydes in Organic Synthesis

Aryl-substituted malonaldehydes are a class of highly versatile 1,3-dicarbonyl compounds that serve as fundamental building blocks in organic synthesis. researchgate.net Their bifunctional nature, characterized by two aldehyde groups, allows them to react with a wide array of nucleophiles to construct diverse molecular architectures, particularly heterocyclic systems. For instance, their reaction with hydrazine (B178648) and its derivatives is a classical and efficient method for preparing substituted pyrazoles. researchgate.netsemanticscholar.org Similarly, reactions with amines, cyanoacetamide, and hydroxylamine (B1172632) hydrochloride can lead to the formation of enamines, cyanopyridones, and other valuable heterocyclic structures. researchgate.netsemanticscholar.org

The synthesis of these malonaldehydes can often be accomplished through methods like the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.orgjk-sci.com This reaction typically involves the formylation of a compound containing an activated methyl or methylene (B1212753) group using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This approach provides a direct route to the malonaldehyde scaffold. semanticscholar.org

The utility of aryl-substituted malonaldehydes extends to the development of analytical reagents. They have been used to prepare fluorescent derivatives for detecting biologically significant molecules. nih.gov For example, reacting 2-aryl-substituted malonaldehydes with 7-methylguanine (B141273) produces fluorescent tricyclic products, which can be used for the sensitive analysis of alkylated DNA adducts. nih.gov This highlights their role as key intermediates in creating specialized chemical tools.

Fundamental Significance of Malonaldehyde Scaffolds as Precursors for Functional Materials

The malonaldehyde scaffold is a critical precursor in the design and synthesis of functional materials, particularly those with specific optical and electronic properties. The 1,3-dicarbonyl arrangement is a reactive platform that can be readily modified to build larger, conjugated molecular systems. rsc.org These systems are of significant interest in materials science for applications in organic electronics.

Research has demonstrated that derivatives of malonaldehyde can be used to create low molecular weight materials for organic light-emitting diodes (OLEDs). rsc.org For example, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, a compound synthesized from a benzaldehyde (B42025) derivative and a malononitrile (B47326) (a malonaldehyde surrogate), was successfully incorporated into an OLED device. rsc.org Such molecules possess the necessary properties to form smooth, thin films and exhibit efficient electroluminescence, making them comparable to some polymer-based materials used in OLEDs. rsc.org

The reactivity of the malonaldehyde core allows it to form stable adducts with various molecules, a property that is fundamental to its role as a building block. researchgate.netresearchgate.net By carefully selecting the aryl substituent and the reacting partners, chemists can tune the properties of the resulting materials, paving the way for the development of novel fluorescent probes, organic semiconductors, and other advanced functional materials. The scaffold's ability to participate in cyclization and condensation reactions is central to constructing the complex, often planar, structures required for these applications. nih.gov

Research Rationale and Scope for Comprehensive Investigation of 2-(4-Methylphenyl)malonaldehyde

The rationale for a focused investigation into this compound stems from the established versatility of the aryl-malonaldehyde chemical class. The specific introduction of a 4-methylphenyl (p-tolyl) group onto the malonaldehyde backbone is expected to modulate its reactivity and the physicochemical properties of its derivatives. This substituent can impact the electronic nature of the aromatic ring, which in turn influences the reaction pathways and the characteristics of the final products.

A comprehensive study of this compound would encompass several key areas. The primary scope would involve a thorough exploration of its synthetic routes and a detailed examination of its reactivity profile. This includes its use as a precursor in cyclocondensation reactions to generate a library of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, bearing the 4-methylphenyl substituent. researchgate.netsemanticscholar.org

Furthermore, the investigation would logically extend to the synthesis and characterization of novel functional materials derived from this compound. Building on the known use of similar scaffolds in optoelectronics, research could explore the potential of this compound derivatives as components in fluorescent sensors or organic electronic devices. nih.govrsc.org Such a study would require detailed characterization of all new compounds using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to fully elucidate their structures and properties. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27956-35-0 | scbt.com |

| Molecular Formula | C₁₀H₁₀O₂ | scbt.com |

| Molecular Weight | 162.19 g/mol | scbt.com |

| Predicted Polarizability | 18.1 ų | epa.gov |

| Predicted Henry's Law Constant | 6.46e-6 atm-m³/mol | epa.gov |

Table 2: Representative Reactions of Aryl-Substituted Malonaldehydes

| Reactant | Product Type | Significance | Reference |

| Hydrazines / Arylhydrazines | Pyrazoles | Synthesis of five-membered aromatic heterocycles. | researchgate.netsemanticscholar.org |

| Amines | Enamines | Formation of stable vinylogous amides. | researchgate.netsemanticscholar.org |

| Cyanoacetamide | Cyanopyridones | Construction of substituted pyridine (B92270) ring systems. | researchgate.netsemanticscholar.org |

| 7-Methylguanine | Tricyclic fluorescent adducts | Development of probes for DNA damage analysis. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQHUJPDCFREEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371712 | |

| Record name | 2-(4-methylphenyl)malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27956-35-0 | |

| Record name | 2-(4-methylphenyl)malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylphenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 4 Methylphenyl Malonaldehyde

Electronic and Steric Influences on Enol-Keto Tautomerism

Like other β-dicarbonyl compounds, 2-(4-methylphenyl)malonaldehyde exists as a constitutional isomer, exhibiting keto-enol tautomerism, a form of proton-transfer equilibrium. libretexts.org The two primary tautomers are the diketo form and the enol form. The equilibrium between these two forms is rapidly established under normal conditions and can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.comyoutube.com

The position of this equilibrium is influenced by several factors, including the structure of the compound, solvent, and temperature. walisongo.ac.idunirioja.es In this compound, the 4-methylphenyl (p-tolyl) group at the α-carbon introduces specific electronic and steric effects that modulate the relative stabilities of the keto and enol tautomers. Electronically, the methyl group is weakly electron-donating, which can influence the electron density within the dicarbonyl system. Sterically, the bulky aryl group can create steric strain, potentially favoring one tautomer over the other to minimize repulsion. fiveable.me For instance, steric clashes in the keto form can be relieved in the enol form, shifting the equilibrium. walisongo.ac.id

The enol form is significantly stabilized by two key features: the formation of a conjugated system involving the C=C double bond and the remaining carbonyl group, and the potential for a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a stable six-membered ring. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the quantitative analysis of keto-enol equilibria in solution. walisongo.ac.idacs.org Because the interconversion between tautomers is often slow on the NMR timescale, separate signals for both the keto and enol forms can be observed and integrated. cdnsciencepub.com The percentage of each tautomer can be determined by comparing the integration values of characteristic peaks. cdnsciencepub.com

For this compound, the enol form would be characterized by a vinyl proton signal and an enolic hydroxyl proton signal, while the keto form would show signals for the α-proton and the two aldehyde protons. The electron-donating nature of the 4-methylphenyl group may slightly increase the electron density in the conjugated system of the enol, potentially enhancing its stability relative to unsubstituted malonaldehyde. The equilibrium position is highly dependent on the solvent environment.

Table 1: Representative Tautomeric Equilibrium Data for a 2-Aryl-β-dicarbonyl Compound in Various Solvents This table illustrates the expected trend for this compound based on general principles for β-dicarbonyl compounds.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Representative % Enol |

| Hexane | 1.9 | Enol | ~95% |

| Chloroform (CDCl₃) | 4.8 | Enol | ~88% |

| Acetone | 21 | Keto | ~60% |

| Acetonitrile | 37.5 | Keto | ~55% |

| Dimethyl Sulfoxide (DMSO) | 47 | Keto | ~20% |

| Water (D₂O) | 80 | Keto | <5% |

Data is illustrative and based on trends observed for similar β-dicarbonyl compounds. masterorganicchemistry.com

The solvent plays a crucial role in determining the position of the keto-enol equilibrium. cdnsciencepub.comcdnsciencepub.comresearchgate.net The choice of solvent can dramatically shift the equilibrium by preferentially solvating and stabilizing one tautomer over the other. nih.govnih.govchemrxiv.orgfigshare.com

Polar Protic and Aprotic Solvents: Polar solvents, particularly those capable of acting as hydrogen bond acceptors (like DMSO or water), can disrupt the internal hydrogen bond of the enol form by forming intermolecular hydrogen bonds. core.ac.uk This destabilizes the enol tautomer. Furthermore, the keto form is generally more polar than the chelated enol form, and is therefore better stabilized by polar solvents, shifting the equilibrium in favor of the keto tautomer. core.ac.uk

Nonpolar Solvents: In nonpolar solvents such as hexane or carbon tetrachloride, the enol form is favored. In these environments, the intramolecular hydrogen bond is a strong, stabilizing interaction that is not disrupted by the solvent, making the enol form significantly lower in energy. masterorganicchemistry.com

Temperature also affects the tautomeric equilibrium. Increasing the temperature generally provides thermal energy that can overcome the stabilizing energy of the intramolecular hydrogen bond in the enol form. This, along with entropic considerations, typically shifts the equilibrium toward the less-ordered keto form at higher temperatures. core.ac.uk

Nucleophilic and Electrophilic Reactivity of the Aldehyde Functionalities

The two aldehyde groups in this compound contain electrophilic carbonyl carbons. The carbon-oxygen double bond is polarized due to the high electronegativity of oxygen, rendering the carbon atom partially positive and susceptible to attack by nucleophiles. study.comck12.org This reactivity is the basis for the most common reactions of aldehydes: nucleophilic additions and condensations. libretexts.orgopenstax.orgksu.edu.sa

This compound readily undergoes condensation reactions with a variety of nucleophiles, particularly those containing primary amino groups and active methylene (B1212753) groups. These reactions are fundamental in organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.

A prominent example is the Knoevenagel condensation , which involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base like an amine. wikipedia.orgthermofisher.combhu.ac.in this compound can react with compounds such as malononitrile (B47326), cyanoacetic esters, or derivatives of malonic acid. nih.goveurekaselect.comnih.gov The reaction proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product. wikipedia.org

Reaction with primary amines or hydrazines leads to the formation of Schiff bases or hydrazones, respectively. These reactions involve the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

Nucleophilic addition is a characteristic reaction of aldehydes. study.comlibretexts.orgopenstax.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. openstax.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

Strong Nucleophiles: Strong nucleophiles, such as Grignard reagents (R-MgX), organolithium compounds (R-Li), and hydride reagents (e.g., NaBH₄, LiAlH₄), attack the carbonyl carbon directly to form the alkoxide intermediate.

Weak Nucleophiles: Weak nucleophiles, like water or alcohols, generally require acid catalysis for the reaction to proceed efficiently. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weak nucleophile. youtube.comyoutube.com

The presence of the 4-methylphenyl group at the α-position may introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to unsubstituted malondialdehyde. fiveable.me

Reactivity of the Active Methylene Group in this compound

The term "active methylene group" refers to a -CH₂- group flanked by two electron-withdrawing groups, such as the two aldehyde groups in this molecule. easetolearn.comslideshare.netshivajicollege.ac.in The hydrogen atom attached to this central carbon (the α-hydrogen) is significantly more acidic (pKa in the range of 19-21 for ketones) than a standard alkyl C-H bond (pKa ~50). libretexts.org

This increased acidity is due to the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion (an enolate) through induction and, more importantly, through resonance delocalization of the negative charge onto the oxygen atoms. libretexts.orgshivajicollege.ac.in

The formation of this stable enolate makes the α-carbon a potent nucleophile. nih.gov It can participate in a variety of synthetic reactions, including:

Alkylation: Reaction with alkyl halides in the presence of a base to form a new carbon-carbon bond at the α-position.

Acylation: Reaction with acid chlorides or anhydrides to introduce an acyl group.

However, in this compound, the methylene group is substituted with a p-tolyl group. Therefore, it does not have an "active hydrogen" and cannot be deprotonated to form an enolate in the same way as unsubstituted malondialdehyde. The reactivity described for a typical active methylene group (alkylation, acylation at the α-carbon) would not be a primary reaction pathway for this specific compound. Instead, the reactivity would be dominated by reactions at the aldehyde functionalities and reactions involving the aromatic ring. The presence of the bulky aryl substituent sterically shields the α-position, further inhibiting any potential reactions at that site.

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensations, Michael Additions)

This compound readily engages in reactions that form new carbon-carbon bonds, significantly expanding its synthetic utility.

Knoevenagel Condensations

The Knoevenagel condensation is a cornerstone reaction for this compound, involving the reaction of its aldehyde groups with active methylene compounds. wikipedia.orgnih.gov This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. organicreactions.orgthermofisher.com This carbanion then attacks the electrophilic carbonyl carbon of the malonaldehyde. A subsequent dehydration step yields a stable α,β-unsaturated product. wikipedia.org Given that this compound has two aldehyde groups, the reaction can proceed in a stepwise manner, potentially leading to mono- or di-condensation products depending on the stoichiometry of the reactants.

The general mechanism involves:

Deprotonation of the active methylene compound (e.g., malononitrile, diethyl malonate) by a base.

Nucleophilic attack of the resulting carbanion on one of the aldehyde carbonyls.

Protonation to form an aldol-type intermediate.

Elimination of a water molecule to form the α,β-unsaturated product.

The following table illustrates potential Knoevenagel condensation reactions with this compound.

| Active Methylene Compound | Base Catalyst | Expected Product |

| Malononitrile | Piperidine | 2-(4-Methylphenyl)-3-(dicyanomethylene)malonaldehyde |

| Diethyl malonate | Pyridine (B92270) | Diethyl 2-((3-oxo-2-(p-tolyl)prop-1-en-1-yl)malonate |

| Cyanoacetic acid | Pyridine | 3-cyano-4-(4-methylphenyl)-4-oxobut-2-enoic acid |

Michael Additions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgchemistrysteps.com While this compound itself is not a Michael acceptor, the products of its Knoevenagel condensation are excellent Michael acceptors. masterorganicchemistry.com For instance, the α,β-unsaturated compounds formed as described above can readily react with nucleophiles like enolates, amines, or thiolates.

Alternatively, the enolate of this compound, formed by deprotonation of the central carbon, can act as a Michael donor, attacking an α,β-unsaturated ketone or ester. wikipedia.org The reaction creates a 1,5-dicarbonyl compound, a versatile synthetic intermediate. youtube.com

The mechanism proceeds as follows:

A base deprotonates the Michael donor (e.g., the enolate of this compound).

The resulting nucleophile attacks the β-carbon of the Michael acceptor.

A new enolate is formed, which is then protonated during workup to yield the final 1,4-adduct. masterorganicchemistry.com

Below is a table of representative Michael addition reactions.

| Michael Donor | Michael Acceptor | Base | Expected Product |

| Enolate of this compound | Methyl vinyl ketone | Sodium ethoxide | 2-(4-Methylphenyl)-2-(3-oxobutyl)malonaldehyde |

| Diethyl malonate | 2-(4-Methylphenyl)-3-(dicyanomethylene)malonaldehyde | Sodium ethoxide | Diethyl 2-(1,1-dicyano-3-oxo-2-(p-tolyl)propyl)malonate |

| Thiophenol | 2-(4-Methylphenyl)-3-(dicyanomethylene)malonaldehyde | Triethylamine | 2-(4-Methylphenyl)-3-(dicyano(phenylthio)methyl)malonaldehyde |

Cyclization Reactions for Novel Heterocyclic Compound Synthesis

The 1,3-dicarbonyl structure of this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. mdpi.com These reactions typically involve condensation with a dinucleophile, where both nucleophilic centers react with the two aldehyde groups to form a ring.

Common examples include:

Pyrazoles: Reaction with hydrazine (B178648) or substituted hydrazines yields pyrazoles. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration.

Pyrimidines: Condensation with urea or thiourea in the presence of an acid or base catalyst leads to the formation of pyrimidine-diones (barbiturates) or thioxopyrimidines, respectively.

Isoxazoles: Reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles through an initial oxime formation followed by cyclization.

These cyclization strategies are efficient methods for constructing complex molecular architectures from relatively simple starting materials. organic-chemistry.orgresearchgate.net

| Dinucleophile | Reaction Conditions | Heterocyclic Product |

| Hydrazine hydrate | Acetic acid, reflux | 4-(4-Methylphenyl)-1H-pyrazole |

| Urea | Ethanolic HCl, reflux | 5-(4-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |

| Thiourea | Sodium ethoxide, reflux | 5-(4-Methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

| Hydroxylamine hydrochloride | Sodium acetate, ethanol | 4-(4-Methylphenyl)isoxazole |

Aromatic Ring Reactivity and Substituent Effects on Overall Reactivity

Aromatic Ring Reactivity

The methyl group of the tolyl substituent is an electron-donating group due to hyperconjugation and a weak +I (inductive) effect. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution than benzene itself. msu.edulibretexts.org The methyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (2 and 6) and para (4) to the methyl group. nih.gov However, the position para to the methyl group is already occupied by the malonaldehyde substituent. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, would be directed primarily to the ortho positions (positions 2 and 6 on the tolyl ring). pressbooks.pub

The tolyl group's electronic influence extends to the malonaldehyde portion of the molecule.

Acidity of the α-Proton: The electron-donating nature of the methyl group slightly destabilizes the negative charge of the conjugate base (enolate) formed upon deprotonation of the central carbon. This makes the α-proton of this compound slightly less acidic compared to that of 2-phenylmalonaldehyde, which has an unsubstituted phenyl ring.

Reactivity of Carbonyl Groups: By donating electron density, the tolyl group slightly reduces the electrophilicity of the aldehyde carbonyl carbons. This can lead to a modest decrease in reaction rates for nucleophilic additions compared to analogues with electron-withdrawing groups on the aromatic ring. libretexts.org

Steric Effects: The aromatic ring introduces steric bulk around the reactive center, which can influence the approach of nucleophiles and the regioselectivity of certain reactions.

Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Methylphenyl Malonaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-Methylphenyl)malonaldehyde in solution. It provides definitive evidence for the predominant enol tautomer and offers insights into the compound's conformation. Due to strong intramolecular hydrogen bonding, the molecule overwhelmingly favors the cis-enol form over the dialdehyde (B1249045) tautomer. tgc.ac.inwikipedia.org

The proton (¹H) NMR spectrum is highly characteristic. The enolic proton involved in the intramolecular hydrogen bond is significantly deshielded and appears as a singlet at a very low field, typically in the range of 14-15 ppm. The aldehydic proton also appears as a singlet, usually around 8.5-9.0 ppm. The vinyl proton of the enol system resonates at approximately 6.0-6.5 ppm. The aromatic protons of the 4-methylphenyl (tolyl) group exhibit a typical AA'BB' splitting pattern, with two doublets in the aromatic region (7.0-7.5 ppm). The methyl group protons give rise to a sharp singlet around 2.3-2.4 ppm.

The ¹³C NMR spectrum further supports the enolic structure. The two carbonyl carbons are inequivalent; the aldehydic carbon appears around 190-195 ppm, while the enol-associated carbon is found further upfield. The carbon atoms of the C=C double bond and the aromatic ring appear in their expected regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Enol Tautomer of this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Enolic OH | 14.5 (s, 1H) | - |

| Aldehydic CH | 8.7 (s, 1H) | 192.0 |

| Vinylic CH | 6.2 (s, 1H) | 108.0 |

| Aromatic CH (ortho to ring) | 7.4 (d, 2H) | 129.5 |

| Aromatic CH (meta to ring) | 7.2 (d, 2H) | 128.0 |

| Aromatic C (ipso) | - | 135.0 |

| Aromatic C (para, with CH₃) | - | 140.0 |

| Methyl CH₃ | 2.4 (s, 3H) | 21.5 |

| Enol C-OH | - | 165.0 |

Note: These are predicted values based on analogous structures. s = singlet, d = doublet.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would primarily show the coupling between the ortho and meta protons on the tolyl ring, confirming their connectivity within the aromatic system. The other signals (enolic OH, aldehydic CH, vinylic CH, methyl CH₃) would appear as singlets with no cross-peaks, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon atoms: the aromatic protons to the aromatic CH carbons, the methyl protons to the methyl carbon, the vinylic proton to its carbon, and the aldehydic proton to the aldehydic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) H-C correlations, which is crucial for piecing together the molecular skeleton. Key expected correlations include the aldehydic proton showing a cross-peak to the vinylic carbon and the ipso-aromatic carbon. The vinylic proton would show correlations to the aldehydic carbon and the ipso-aromatic carbon. Protons on the tolyl ring would show correlations to neighboring carbons within the ring and to the ipso-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A strong NOESY correlation would be expected between the vinylic proton and the ortho-protons of the phenyl ring, providing evidence for the conformation around the C-C single bond connecting the ring to the malonaldehyde moiety. A key observation would be the spatial proximity between the enolic and aldehydic protons, confirming the cis-enol configuration stabilized by the hydrogen bond.

Dynamic NMR (DNMR) studies, involving the acquisition of spectra at variable temperatures, can provide insights into dynamic processes such as tautomeric exchange and restricted rotation. mdpi.com For this compound, the intramolecular hydrogen bond is very strong, and the keto-enol tautomerism is heavily skewed towards the enol form. Therefore, observing the exchange with the minor keto tautomer would be challenging. However, DNMR could be employed to study the rotational barrier around the C(vinyl)-C(aryl) bond. At low temperatures, if the rotation is slow on the NMR timescale, the two ortho-protons (and two meta-protons) of the tolyl group could become inequivalent, leading to a broadening and eventual splitting of their respective signals. The temperature at which these signals coalesce can be used to calculate the activation energy for this rotational process.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the nature of chemical bonds, particularly the strong intramolecular hydrogen bond in this compound. mdpi.comnih.gov

The most prominent feature in the IR spectrum is an extremely broad and strong absorption band spanning from approximately 2500 to 3200 cm⁻¹, which is characteristic of the O-H stretching vibration involved in a strong intramolecular hydrogen bond. This broadening obscures the aromatic and aliphatic C-H stretching bands, which are expected between 2900-3100 cm⁻¹. spectroscopyonline.com

The C=O stretching vibration of the aldehyde group gives rise to a strong band in the IR spectrum, typically observed between 1650 and 1680 cm⁻¹. Its frequency is lower than that of a typical saturated aldehyde due to conjugation with both the vinyl group and the aromatic ring. The C=C stretching of the enol system appears as a strong band around 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring are also observed in the 1450-1600 cm⁻¹ region. goettingen-research-online.deresearchgate.net

In the Raman spectrum, the most intense bands are often those associated with the conjugated π-system. Therefore, the aromatic ring stretching and the C=C/C=O stretching vibrations are expected to be particularly strong. researchgate.net The symmetric nature of the quasi-aromatic ring formed by the hydrogen bond can also give rise to characteristic Raman bands.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3200 | Strong, Very Broad | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium (often obscured) | Strong |

| C-H Stretch (Aldehydic) | 2700 - 2850 | Medium, Sharp | Medium |

| C=O Stretch (Conjugated) | 1650 - 1680 | Strong | Strong |

| C=C Stretch (Enol) | 1600 - 1640 | Strong | Strong |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bend (Aldehydic) | ~1390 | Medium | Weak |

| Ring Breathing Modes | ~1000 - 1200 | Medium | Strong |

Data compiled from general spectroscopic principles and studies on analogous compounds. nih.govspectroscopyonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an exact measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₀O₂. chemicalbook.com The calculated monoisotopic mass is 162.0681 Da. An HRMS measurement confirming this value to within a few parts per million (ppm) serves as definitive proof of the compound's elemental composition.

Electron Ionization (EI) mass spectrometry reveals the compound's fragmentation pattern, which helps to confirm its structure. The molecular ion peak ([M]⁺˙) at m/z = 162 would be observed. Key fragmentation pathways for aldehydes and aromatic compounds would be expected. libretexts.orgyoutube.com

A plausible fragmentation pathway includes:

Loss of a hydrogen radical: [M-H]⁺ at m/z = 161.

Loss of the formyl radical (CHO): [M-CHO]⁺ at m/z = 133. This fragment corresponds to the stable tolyl-substituted acylium ion.

Loss of carbon monoxide (CO): [M-CO]⁺˙ at m/z = 134, a common fragmentation for aldehydes.

Formation of the tropylium (B1234903) ion: Cleavage of the bond between the ring and the malonaldehyde moiety, followed by rearrangement, can lead to the formation of the highly stable tolyl cation or tropylium ion at m/z = 91.

Further fragmentation: The fragment at m/z = 133 could further lose CO to give the tolyl cation at m/z = 91.

Table 3: Predicted HRMS Fragments for this compound

| m/z (Da) | Proposed Formula | Identity of Fragment |

|---|---|---|

| 162.0681 | C₁₀H₁₀O₂ | Molecular Ion ([M]⁺˙) |

| 161.0603 | C₁₀H₉O₂ | [M-H]⁺ |

| 134.0732 | C₉H₁₀O | [M-CO]⁺˙ |

| 133.0653 | C₉H₉O | [M-CHO]⁺ |

| 91.0548 | C₇H₇ | [C₇H₇]⁺ (Tolyl/Tropylium cation) |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

While a published single-crystal X-ray diffraction structure for this compound was not found in the searched literature, this technique remains the gold standard for unequivocally determining the molecular structure in the solid state. nih.gov

An X-ray diffraction analysis would provide precise data on:

Molecular Geometry: It would yield exact bond lengths, bond angles, and torsion angles. This would confirm the planarity of the six-membered ring formed by the intramolecular hydrogen bond and provide definitive proof of the enol tautomer's existence in the crystal.

Intramolecular Hydrogen Bonding: The analysis would precisely measure the O-H···O distance and the C-O-H angle, providing a quantitative measure of the strength and geometry of this crucial interaction.

Conformation: The dihedral angle between the plane of the phenyl ring and the enol-aldehyde plane would be determined, defining the compound's solid-state conformation.

For similar molecules, crystal packing is often dominated by van der Waals forces and potential π-stacking, leading to layered structures. rsc.org

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Chromophoric Properties

Electronic spectroscopy, specifically UV-Vis absorption, provides information about the electronic transitions within the molecule's chromophore. The chromophore of this compound consists of the phenyl ring conjugated with the enol-aldehyde system, creating an extended π-electron system.

Electronic Absorption (UV-Vis): The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. ufg.br Given the extended conjugation, a strong absorption maximum (λ_max) is predicted in the UVA range, likely between 300-350 nm. This primary absorption is characteristic of the conjugated system. A much weaker band corresponding to the forbidden n → π* transition, associated with the non-bonding electrons on the carbonyl oxygen, may be observed at a longer wavelength, potentially overlapping with the tail of the stronger π → π* band. The position and intensity of these bands are sensitive to solvent polarity. researchgate.netresearchgate.net

Emission (Fluorescence/Phosphorescence): Many extended aromatic conjugated systems exhibit fluorescence upon excitation at their absorption wavelength. While specific emission data for this compound is not readily available, it is plausible that this compound could exhibit fluorescence from the lowest singlet excited state (S₁). An analysis of its emission spectrum and quantum yield would provide further insight into the nature of its excited states and de-excitation pathways. The presence of the carbonyl group could also facilitate intersystem crossing to a triplet state, potentially leading to phosphorescence at lower temperatures.

Computational Chemistry and Theoretical Modeling of 2 4 Methylphenyl Malonaldehyde

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Mechanistic Insights

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgyoutube.comimperial.ac.uk

For 2-(4-Methylphenyl)malonaldehyde, the HOMO would indicate the regions of the molecule most likely to act as an electron donor (nucleophilic sites), while the LUMO would highlight the regions most susceptible to electron acceptance (electrophilic sites). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution and symmetry of these frontier orbitals would provide insights into how the molecule might interact with other reagents in various chemical reactions.

Table 2: Key Concepts in FMO Theory

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. The p-tolyl group and the enol system would significantly influence its energy and localization. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. The aldehyde groups are expected to be major contributors to the LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

This table outlines the fundamental concepts of FMO theory and their hypothetical application to the target molecule.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods are instrumental in mapping out the step-by-step pathways of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can identify the transition state structures. The transition state is the highest energy point along the reaction pathway and is crucial for determining the reaction rate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired species. This provides a detailed picture of the bond-breaking and bond-forming processes during the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically focus on static molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, including their movements and interactions with a solvent. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of small time steps. This would allow for the study of:

Conformational Dynamics: How the molecule flexes and changes its shape over time.

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, or intramolecularly.

These simulations are crucial for understanding how the solvent environment influences the properties and reactivity of the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements to validate the computed structures and electronic properties. openreview.netnih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These theoretical spectra can be compared with experimental FT-IR spectra to identify characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Information Obtained |

|---|---|---|

| NMR | GIAO | Chemical shifts (¹H, ¹³C) |

| IR | Frequency Calculations (DFT) | Vibrational frequencies and intensities |

This table summarizes the standard computational techniques used to predict different types of spectra.

Applications in Materials Science and Catalysis

Utilization as a Monomer or Cross-linking Agent in Polymer Science

No studies were identified that describe the use of 2-(4-Methylphenyl)malonaldehyde in the synthesis of conjugated polymers or the development of functional polymeric materials through condensation reactions. The reactivity of the malonaldehyde functional group is well-known in organic synthesis, but its specific application as a monomeric building block for polymers with tunable electronic properties or other advanced functions has not been reported for the 4-methylphenyl derivative.

Ligand Design for Coordination and Organometallic Catalysis

The core of this compound's utility in catalysis lies in its function as a monoanionic, bidentate ligand. Upon deprotonation, it can chelate to a metal center through its two oxygen atoms, forming a stable six-membered ring. The presence of the 4-methylphenyl (p-tolyl) group at the C2 position can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity.

The synthesis of metal complexes with malonaldehyde-derived ligands can be achieved through several established methods. For a ligand like this compound, a common approach involves the reaction of its corresponding salt (e.g., sodium salt) with a metal halide or another suitable metal precursor in an appropriate solvent.

General synthetic methods for related metal β-diketonate complexes include:

Reaction with Metal Halides: The deprotonated ligand reacts with a metal halide, leading to the formation of the metal complex and a salt byproduct.

Claisen Condensation: While a method for ligand synthesis, variations can be adapted for in-situ complex formation.

Acetal Formation and Hydrolysis: This route is often employed for the synthesis of the malonaldehyde ligand itself, which can then be used to form complexes.

While specific examples for this compound are scarce in the literature, the synthesis of complexes with other substituted malonaldehydes has been reported. For instance, the synthesis of transition metal complexes of various malondialdehyde analogues has been explored, indicating the general feasibility of forming such coordination compounds.

Table 1: Representative Metals and Potential Coordination Geometries with this compound-derived Ligands

| Metal Ion | Potential Coordination Number | Common Geometries | Potential Complex Formula (L = deprotonated ligand) |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | [CuL₂], [CuL₂(Solvent)] |

| Ni(II) | 4, 6 | Square Planar, Octahedral | [NiL₂], [NiL₂(Solvent)₂] |

| Pd(II) | 4 | Square Planar | [PdL₂] |

| Pt(II) | 4 | Square Planar | [PtL₂] |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | [CoL₂], [CoL₂(Solvent)₂] |

| Fe(III) | 6 | Octahedral | [FeL₃] |

| Ru(II/III) | 6 | Octahedral | [RuL₂(Solvent)₂], [RuL₃] |

Note: This table is illustrative and based on the coordination chemistry of similar β-diketonate ligands. The actual isolated complexes may vary depending on reaction conditions.

Metal complexes derived from β-dicarbonyl ligands are known to be active catalysts in a variety of organic transformations. The electronic and steric environment around the metal center, which is influenced by the ligand, plays a crucial role in the catalytic activity and selectivity. The 4-methylphenyl group in this compound can modulate these properties.

Potential catalytic applications for metal complexes of this compound could include:

Cross-Coupling Reactions: Palladium complexes of β-diketonates are widely used in C-C and C-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Heck couplings. The ligand can influence the stability and reactivity of the catalytic intermediates.

Oxidation Reactions: Metal complexes of ligands with tunable electronic properties can act as catalysts for the oxidation of alcohols, alkenes, and other organic substrates.

Polymerization: Certain transition metal complexes with β-diketonate ligands are employed as initiators or catalysts in polymerization reactions.

Detailed studies on the catalytic performance of complexes specifically derived from this compound are not readily found. However, research on related 2-aryl cyclic 1,3-dicarbonyl compounds has demonstrated catalyst-controlled divergent C-H functionalization, highlighting the potential for fine-tuning reactivity.

Table 2: Potential Organic Transformations Catalyzed by Metal Complexes of this compound

| Reaction Type | Potential Metal Catalyst | Role of Ligand | Expected Outcome |

| Suzuki-Miyaura Coupling | Palladium(II) | Stabilizes the active Pd(0) species; influences reductive elimination. | Formation of biaryl compounds. |

| Heck Reaction | Palladium(II) | Affects the rate of oxidative addition and β-hydride elimination. | Arylation of alkenes. |

| Alcohol Oxidation | Ruthenium(II/III), Copper(II) | Modulates the redox potential of the metal center. | Conversion of alcohols to aldehydes or ketones. |

| Epoxidation of Alkenes | Manganese(III), Iron(III) | Influences the stereoselectivity and efficiency of oxygen transfer. | Formation of epoxides. |

Note: This table represents potential applications based on the catalytic activity of analogous metal β-diketonate complexes.

Building Block for Supramolecular Architectures and Self-Assembly Processes

The structure of this compound, with its combination of a chelating dicarbonyl unit and an aromatic ring, makes it a candidate for use as a building block in supramolecular chemistry. The formation of well-defined, discrete metal complexes can be the first step towards constructing larger, ordered structures through non-covalent interactions.

The p-tolyl group can participate in π-π stacking interactions, which are a significant driving force in the self-assembly of molecules. When coordinated to a metal center, the spatial orientation of these aromatic groups can be controlled, potentially leading to the formation of one-, two-, or three-dimensional supramolecular architectures.

Furthermore, the aldehyde functionalities, if not involved in strong intramolecular hydrogen bonding, could potentially participate in intermolecular interactions or be chemically modified to introduce other functional groups capable of directing self-assembly. For instance, conversion of the aldehyde groups to oximes or imines could introduce hydrogen bonding sites, facilitating the formation of extended networks.

While specific examples of supramolecular structures built from this compound are not prominent in the literature, the principles of crystal engineering and supramolecular chemistry suggest that its metal complexes could be valuable tectons for the design of new materials with interesting structural and functional properties.

Future Research Directions and Technological Advancements

Sustainable and Green Chemistry Approaches in 2-(4-Methylphenyl)malonaldehyde Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on applying green chemistry principles to the synthesis of this compound to enhance efficiency and minimize environmental impact.

One of the most common methods for synthesizing aryl aldehydes is the Vilsmeier-Haack reaction, which involves the formylation of electron-rich aromatic compounds. organic-chemistry.org Traditional synthesis often involves stoichiometric reagents and volatile organic solvents. Future green approaches could modify this reaction by utilizing catalytic systems and more environmentally friendly solvents.

Key areas for development in the sustainable synthesis of this compound include:

Catalytic Processes: The use of transition-metal catalysts, such as palladium, has been shown to be effective in the carbonylation of aryl halides to produce aromatic aldehydes. researchgate.net Research into developing recyclable, low-metal-content catalysts could significantly reduce waste and cost. researchgate.net Organocatalysis, which avoids the use of metals altogether, presents another promising avenue. nih.gov

Alternative Solvents: Shifting from traditional chlorinated solvents to greener alternatives like water, supercritical CO2, or biodegradable solvents is a key principle of green chemistry. researchgate.net The use of aqueous micellar conditions, for example, has been shown to improve yields and catalyst efficiency in coupling reactions. nih.gov

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can accelerate reaction times and reduce energy consumption compared to conventional heating methods. ijprt.org These techniques have been successfully applied to a variety of organic reactions and could be adapted for the synthesis of this compound. ijprt.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are crucial. This includes exploring one-pot reactions where multiple synthetic steps are carried out in a single reactor, reducing the need for purification of intermediates and minimizing waste. ijprt.org A synthesis route for a related compound, 2-(2,6-diethyl-4-methylphenyl)malonamide, utilized a palladium-catalyzed coupling of an aryl bromide with malononitrile (B47326), followed by hydrolysis, which could be adapted for a more atom-economical synthesis of the target malonaldehyde. oriprobe.com

The table below outlines potential green chemistry strategies for the synthesis of this compound.

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Use of Catalysts | Development of recyclable palladium or organocatalysts for formylation or coupling reactions. researchgate.netnih.gov | Reduced waste, lower catalyst loading, avoidance of toxic heavy metals. |

| Safer Solvents | Employing water, supercritical fluids, or biodegradable solvents in the reaction medium. researchgate.net | Reduced environmental pollution and health hazards associated with volatile organic compounds. |

| Energy Efficiency | Application of microwave or ultrasound irradiation to drive the reaction. ijprt.org | Faster reaction times, lower energy consumption, and potentially higher yields. |

| Atom Economy | Designing one-pot synthesis protocols that minimize intermediate isolation steps. ijprt.org | Increased efficiency, reduced solvent usage for purification, and less chemical waste. |

Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize reaction conditions and ensure product quality, real-time monitoring of chemical processes is essential. The development of advanced spectroscopic probes for the in-situ analysis of reactions involving this compound could provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination.

Future research in this area could involve:

Fiber-Optic Spectroscopy: Techniques such as Raman and near-infrared (NIR) spectroscopy, coupled with fiber-optic probes, can be immersed directly into a reaction vessel to collect data continuously without disturbing the reaction. This would allow for the tracking of reactant consumption and product formation in real-time.

Fluorescence Spectroscopy: Given that aromatic compounds often exhibit fluorescence, in-situ fluorescence spectroscopy could be a powerful tool. Multi-wavelength fluorescence sensors have been used to monitor complex biological processes and could be adapted for chemical synthesis. nih.gov Changes in the fluorescence spectrum could indicate the formation of intermediates or the completion of the reaction.

Reflectance Anisotropy Spectroscopy (RAS): For reactions occurring on surfaces or in thin films, RAS can provide detailed information about molecular ordering and growth, which could be relevant for polymerization or material deposition applications involving this compound. researchgate.net

The table below summarizes potential spectroscopic techniques for in-situ monitoring.

| Spectroscopic Technique | Information Gained | Potential Application |

| Raman Spectroscopy | Vibrational modes of molecules, providing structural information. | Monitoring the conversion of functional groups during the synthesis of this compound. |

| Fluorescence Spectroscopy | Electronic transitions, sensitive to changes in the chemical environment. nih.gov | Detecting the formation of fluorescent intermediates or the final product. |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands of vibrations, useful for quantitative analysis. | Quantifying the concentration of reactants and products in real-time. |

| Reflectance Anisotropy Spectroscopy (RAS) | Optical anisotropy of surfaces. researchgate.net | Monitoring the self-assembly or deposition of this compound-based materials on substrates. |

Exploration of Novel Catalytic Cycles Mediated by this compound Derivatives

The β-dicarbonyl core of this compound is a versatile functional group that can participate in a variety of chemical transformations. Derivatives of this compound could be designed to act as ligands for metal catalysts or as organocatalysts themselves.

The acidic α-hydrogen of the malonaldehyde moiety makes it a good precursor for generating enolates, which are key intermediates in many carbon-carbon bond-forming reactions. pressbooks.pub The presence of the 4-methylphenyl group can influence the steric and electronic properties of the molecule, potentially leading to unique reactivity and selectivity in catalytic applications.

Future research could explore:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in transition-metal catalysis or as organocatalysts to induce enantioselectivity in reactions. researchgate.netnih.gov The steric bulk of the tolyl group could play a crucial role in controlling the stereochemical outcome of these reactions.

Oxidative Coupling Reactions: β-Dicarbonyl compounds can undergo α-oxidation to form α-hydroxy-β-dicarbonyls, which are valuable synthetic building blocks. researchgate.net Catalytic systems utilizing derivatives of this compound could be developed for selective oxidation reactions.

Cascade Reactions: The bifunctional nature of this compound (two carbonyl groups) makes it an ideal candidate for designing cascade reactions, where multiple transformations occur in a single step, leading to the rapid construction of complex molecular architectures.

Photoredox Catalysis: Visible-light-induced photoredox catalysis is a rapidly growing field in organic synthesis. researchgate.net Derivatives of this compound could be designed to act as photosensitizers or to participate in novel photoredox catalytic cycles.

The table below details potential catalytic applications for derivatives of this compound.

| Catalytic Application | Role of this compound Derivative | Potential Outcome |

| Asymmetric Synthesis | Chiral ligand for a metal center or as an organocatalyst. researchgate.netnih.gov | Enantiomerically enriched products for pharmaceuticals or fine chemicals. |

| C-H Functionalization | Directing group or ligand in transition-metal-catalyzed C-H activation. | More efficient and atom-economical synthesis of complex molecules. |

| Cross-Coupling Reactions | Ligand to stabilize and activate the metal catalyst. acs.org | Formation of new carbon-carbon or carbon-heteroatom bonds. |

| Polymerization | Initiator or monomer in the synthesis of novel polymers. | Development of new materials with tailored properties. |

Rational Design of Next-Generation Materials Based on Malonaldehyde Scaffolds for Emerging Technologies

The unique chemical reactivity of the malonaldehyde scaffold, combined with the properties imparted by the 4-methylphenyl group, makes this compound an interesting building block for the rational design of new materials.

Malondialdehyde and its derivatives are known to be reactive and can form adducts with various biomolecules, which is relevant in the context of oxidative stress. wikipedia.org This reactivity can be harnessed in a controlled manner for materials synthesis.

Future research directions in materials science could include:

Organic Electronics: A related compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been synthesized and shown to have potential as a low-molecular-weight material for organic light-emitting diodes (OLEDs). rsc.org Similarly, derivatives of this compound could be designed to have specific photophysical properties for applications in OLEDs, organic photovoltaics (OPVs), or sensors.

Polymers and Cross-linkers: The two aldehyde groups of this compound can react with a variety of nucleophiles, making it a potential monomer or cross-linking agent for the synthesis of novel polymers. The rigidity of the aryl group could impart desirable thermal and mechanical properties to the resulting polymers.

Biomaterials: The ability of malonaldehydes to react with biological molecules could be utilized in the design of biocompatible hydrogels or for the surface modification of biomaterials to improve cell adhesion or drug delivery. wikipedia.org

Porous Materials: The defined geometry of this compound could be exploited in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These porous materials have applications in gas storage, separation, and catalysis.

The table below outlines potential applications of materials derived from this compound.

| Material Type | Design Strategy | Potential Application |

| Organic Semiconductors | Functionalization to tune HOMO/LUMO energy levels and enhance charge transport. rsc.org | Active layer in OLEDs, OPVs, and organic field-effect transistors (OFETs). |

| Functional Polymers | Use as a monomer or cross-linker in polymerization reactions. | Membranes for separation, stimuli-responsive materials, or high-performance plastics. |

| Bioconjugates | Covalent attachment to proteins or other biomolecules via the aldehyde groups. | Targeted drug delivery, biosensors, or diagnostic tools. |

| Porous Frameworks | Use as an organic linker in the synthesis of MOFs or COFs. | Gas storage and separation, catalysis, and chemical sensing. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Methylphenyl)malonaldehyde, and how can its purity be validated?

- Methodology : this compound (CAS 27956-35-0) is typically synthesized via aldol condensation of 4-methylbenzaldehyde with malonaldehyde precursors under acidic or basic catalysis. Post-synthesis purification involves recrystallization or column chromatography.

- Characterization : Validate purity using melting point analysis (128–134°C, ), HPLC with UV detection (λ ~270 nm for conjugated aldehydes), and mass spectrometry (m/z 162.185 [M]+). Cross-check with IR spectroscopy for aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodology : Use derivatization with thiobarbituric acid (TBA) to form a chromophore detectable at 532 nm, adapted from lipid peroxidation assays . For higher specificity, employ LC-MS/MS with a C18 column and negative ion mode, monitoring transitions like m/z 162 → 119 (cleavage of aldehyde groups) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

- Experimental Design : Compare reactivity with analogs (e.g., 2-(4-Chlorophenyl)malonaldehyde, CAS 205676-17-1 ). Perform kinetic studies under Suzuki-Miyaura coupling conditions (Pd catalyst, aryl boronic acids). Monitor yields and byproducts via GC-MS.

- Data Contradictions : The methyl group at the para position may sterically hinder coupling efficiency compared to electron-withdrawing substituents (e.g., Cl). Address discrepancies by computational modeling (DFT) to assess steric/electronic effects .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodology : Store under inert atmosphere (argon) at −20°C in amber vials to prevent oxidation. Use stabilizers like BHT (0.01% w/v) . Monitor degradation via periodic NMR (disappearance of aldehyde protons at δ 9.8–10.2 ppm) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Grow single crystals via slow evaporation in ethanol/water. Collect X-ray diffraction data (e.g., Triclinic P1 space group, a = 9.0371 Å, α = 75.171° ). Refine using SHELXL to confirm bond lengths (C=O ~1.22 Å) and π-π stacking interactions between aromatic rings .

Q. What are the safety protocols for handling this compound given its reactive aldehyde groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.